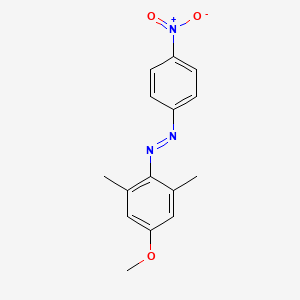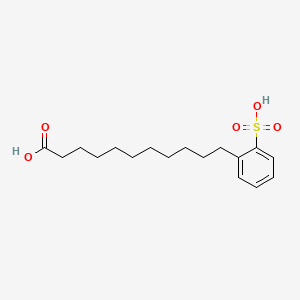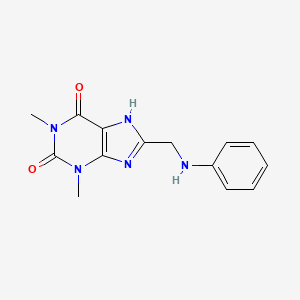
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The structure of this compound includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, which allows it to interact with both water and oil, making it an effective emulsifying agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride typically involves the quaternization of N,N,N-Tris(2-hydroxyethyl)amine with a suitable alkyl halide, such as tetradecyl chloride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
N,N,N-Tris(2-hydroxyethyl)amine+Tetradecyl chloride→N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halide exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an appropriate solvent.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Bromide or iodide salts of the quaternary ammonium compound.
Wissenschaftliche Forschungsanwendungen
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture media as a surfactant to enhance cell membrane permeability.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, fabric softeners, and emulsifiers.
Wirkmechanismus
The mechanism of action of N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride primarily involves its surfactant properties. The compound can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent. The quaternary ammonium group can also interact with negatively charged surfaces, enhancing its binding affinity and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Tris(2-hydroxyethyl)amine: A precursor in the synthesis of the target compound.
N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine: Another quaternary ammonium compound with similar surfactant properties.
N,N,N′,N′-Tetrakis(2-hydroxyethyl)propylamine: Similar structure but with a different alkyl chain length.
Uniqueness
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an emulsifying agent and antimicrobial compound compared to its shorter or longer chain analogs.
Eigenschaften
CAS-Nummer |
83690-71-5 |
|---|---|
Molekularformel |
C20H44ClNO3 |
Molekulargewicht |
382.0 g/mol |
IUPAC-Name |
tris(2-hydroxyethyl)-tetradecylazanium;chloride |
InChI |
InChI=1S/C20H44NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21(15-18-22,16-19-23)17-20-24;/h22-24H,2-20H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FAKJGLCAZJRCGT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide](/img/structure/B14409648.png)





![1,4-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14409689.png)




![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)
![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)

